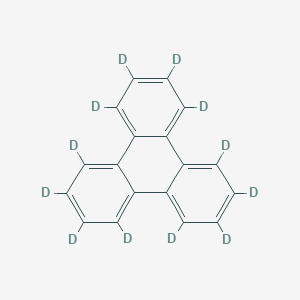

三联苯-d12

概述

描述

Triphenylene-d12 is a useful research compound. Its molecular formula is C18H12 and its molecular weight is 240.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Triphenylene-d12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylene-d12 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

红外和拉曼光谱

三联苯-d12 的光谱性质已经得到研究。测量了三联苯和this compound 的红外和拉曼光谱,为正态坐标计算提供了宝贵的数据。这项研究对于理解三联苯衍生物的分子振动和能量态非常重要 (Schettino, 1970)。

天体物理意义

This compound 在天体物理学中发挥着作用。已经记录了低温下捕获在固态氩中的离子化this compound 的实验室电子光谱。这项研究有助于理解星际条件下多环芳烃 (PAH) 的电子吸收光谱,可能有助于识别太空中的 PAH (Kofman et al., 2017)。

电子顺磁共振

已经进行了this compound 的电子顺磁共振吸收研究。这项研究重点关注this compound 在不同温度下的磷光性质,提供了对这些分子在不同条件下行为的见解 (Gerkin & Szerenyi, 1971)。

振动耦合分析

已经对this compound 的最低三重态中的振动耦合进行了理论分析。该分析有助于理解分子内的能量转移过程,这对于材料科学中的应用至关重要 (Zgierski, 1980)。

有机电子学中的应用

研究集中在通过取代来改变三联苯的电子性质,从而影响 OLED 等有机电子器件的设计。这项研究为在先进技术应用中使用三联苯衍生物开辟了道路 (Thiessen et al., 2012)。

液晶研究

This compound 在液晶材料的研究中具有重要意义。已经对基于三联苯的侧链液晶嵌段共聚物进行了研究,显示出在先进材料设计中的潜在应用 (Wu et al., 2013)。

电场核磁共振光谱

已经使用电场核磁共振光谱探索了该分子的性质,提供了对其在外电场下行为的宝贵见解 (Ruessink & Maclean, 1987)。

安全和危害

Triphenylene-d12 is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .

作用机制

Target of Action

Triphenylene-d12 is a deuterium-labeled version of triphenylene It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

The incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their interaction with targets . This can lead to changes in the pharmacokinetic and metabolic profiles of the drugs .

Biochemical Pathways

It’s worth noting that the parent compound, triphenylene, has been at the center of attention in unraveling the underlying molecular mass growth processes leading to complex polycyclic aromatic hydrocarbons (pahs) .

Pharmacokinetics

The deuterium substitution in drug molecules is known to potentially affect their pharmacokinetic profiles .

Result of Action

The use of deuterium-labeled compounds like triphenylene-d12 can provide valuable insights into the behavior of the parent compound in biological systems .

Action Environment

It’s important to note that the storage conditions can impact the stability of such compounds .

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

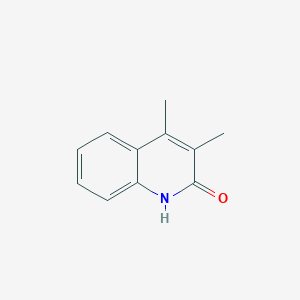

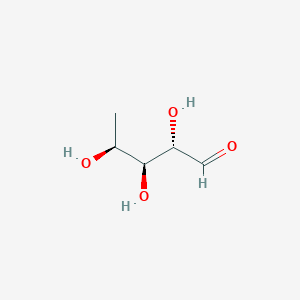

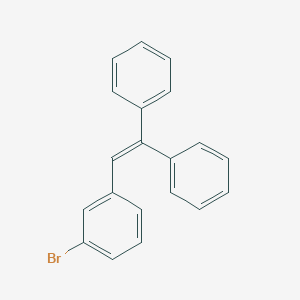

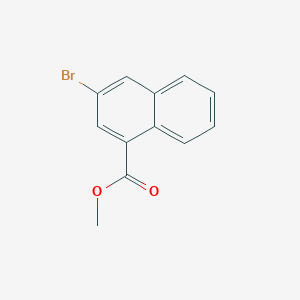

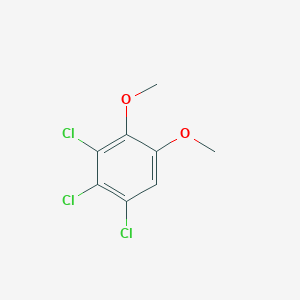

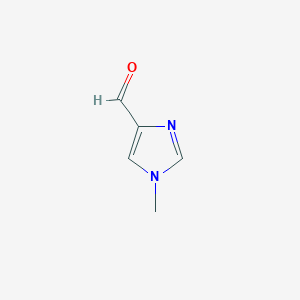

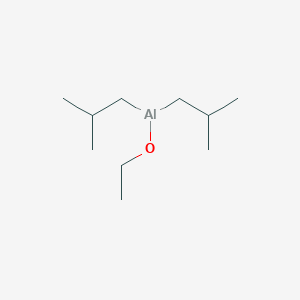

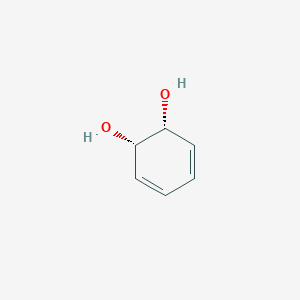

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques are particularly insightful when studying triphenylene-d12, and what information can be gained?

A1: Both Electric Field Nuclear Magnetic Resonance (EFNMR) and fluorescence spectroscopy provide valuable information about triphenylene-d12. EFNMR studies on triphenylene-d12 successfully determined the anisotropy (Δα) of its static electric polarizability tensor to be -(14.4 ± 1.4) × 10-24 cm3. [] This technique reveals information about the molecule's response to electric fields. On the other hand, fluorescence spectroscopy, specifically comparing the spectra of triphenylene-d12 with its non-deuterated counterpart, helps understand the impact of deuteration on excited state dynamics. For instance, researchers observed a significant weakening of vibronic bands in the high energy region of the fluorescence excitation spectrum of triphenylene-d12, suggesting enhanced radiationless transitions, potentially due to internal conversion to the ground state. []

Q2: How does deuteration in triphenylene-d12 influence its photophysical properties compared to triphenylene?

A2: Deuteration in triphenylene-d12 plays a crucial role in altering its excited state behavior. While both triphenylene and its deuterated form share a symmetry-allowed S1 (1A1) ← S0 (1A1) transition, the deuterated variant exhibits weaker vibronic bands at higher energy levels. [] This difference points towards faster radiationless decay in triphenylene-d12, likely due to a more efficient internal conversion process facilitated by the presence of deuterium. This insight highlights the impact of isotopic substitution on the photophysics of aromatic hydrocarbons.

Q3: Can you elaborate on the significance of studying triplet state kinetics in triphenylene-d12?

A3: Investigating the kinetics of energy transfer from the triplet state of triphenylene-d12 to an acceptor molecule like Rhodamine B provides valuable insights into the nature of the interaction governing the energy transfer process. [] By analyzing the decay of triphenylene-d12's phosphorescence in the presence of Rhodamine B, researchers can assess the "purity" of the dipole-dipole interaction, typically assumed to drive triplet-singlet energy transfer. This analysis relies on fitting the decay data to theoretical models, allowing for the determination of the distance dependence parameter (n) in the energy transfer process.

Q4: What kind of information can Electron Paramagnetic Resonance (EPR) spectroscopy provide about triphenylene-d12?

A4: EPR studies on triphenylene-d12, when oriented within a host crystal of sym-dodecahydrotriphenylene, reveal crucial details about its triplet state properties. [] These studies confirmed multiple orientations of triphenylene-d12 within the host matrix and identified distinct mixed crystal forms based on observed zero-field splitting parameters. This technique provides a deeper understanding of the molecule's electronic structure and its interaction with the surrounding environment in its excited triplet state.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)